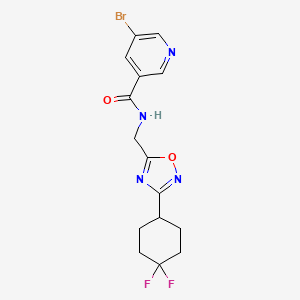
5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nicotinamide derivatives has been explored in various studies. For instance, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides were synthesized and evaluated for their anticancer activity, demonstrating the potential of nicotinamide scaffolds in medicinal chemistry . Another study focused on the synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides, which are highly electrophilic and can further react to form various heterocyclic compounds, indicating the versatility of the oxadiazole moiety . Additionally, the preparation of deuterium-labeled nicotinic acid from 5-bromonicotinic acid through palladium-catalyzed deuterolysis followed by acid hydrolysis has been reported, showcasing a method for isotopic labeling of nicotinamide compounds . The synthesis of 5-Bromo-nicotinonitrile from 5-Bromo-nicotinic acid via chlorination, amidation, and oxidation steps has also been described, providing a pathway for the synthesis of brominated nicotinamide derivatives .
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. In the case of N-(4-bromophenyl)-5,6-dichloronicotinamide, the molecule crystallizes as an almost planar structure, which is stabilized by intermolecular hydrogen bonding . This planarity and the presence of halogen atoms are significant for the interaction with biological targets, as seen in their use as herbicidal, pesticidal, or fungicidal agents .
Chemical Reactions Analysis
Nicotinamide derivatives undergo various chemical reactions that are essential for their biological activity. For example, the synthesized N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides were found to inhibit tubulin polymerization, a critical process in cancer cell proliferation, and induce apoptosis in cancer cells . The reactivity of 2-methyl-5-amino-1,2,4-oxadiazolium bromides with different nucleophiles to form oxadiazoles, triazoles, and triazines demonstrates the chemical versatility of the oxadiazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. The presence of halogen atoms, as seen in the dichloro and bromo compounds, affects their reactivity and interaction with biological targets . The planar structure of these molecules also plays a role in their biological activity, as it can facilitate stacking interactions with target proteins . The synthesis process, such as the conditions used for the chlorination, amidation, and oxidation reactions, can influence the yield and purity of the final product, as demonstrated in the synthesis of 5-Bromo-nicotinonitrile .
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
Nicotinamide derivatives, including those related to the query compound, have been utilized in the synthesis of new copper(II) complexes exhibiting distinct coordination and supramolecular structures. These compounds demonstrate the ability to form hydrogen-bonded supramolecular arrays, indicating potential applications in the development of novel materials with specific molecular recognition and assembly properties. The study of such complexes provides insights into the interactions that drive supramolecular assembly and the potential for creating materials with tailored properties (Halaška et al., 2016).
Antiprotozoal Activity
Research on nicotinamide derivatives has also led to the development of compounds with significant antiprotozoal activity. For instance, modifications of the nicotinamide structure have yielded compounds with potent activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, suggesting potential applications in the treatment of diseases such as sleeping sickness and malaria. These findings highlight the therapeutic potential of nicotinamide derivatives in addressing protozoal infections (Ismail et al., 2003).
Antimicrobial and Antioxidant Activities
Nicotinamide derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies have demonstrated that certain nicotinamide-based compounds possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi, as well as antioxidant capabilities. Such properties suggest the potential for these compounds to serve as leads for the development of new antimicrobial and antioxidant agents, contributing to the fight against infectious diseases and oxidative stress-related conditions (Shyma et al., 2013).
Propiedades
IUPAC Name |
5-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrF2N4O2/c16-11-5-10(6-19-7-11)14(23)20-8-12-21-13(22-24-12)9-1-3-15(17,18)4-2-9/h5-7,9H,1-4,8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDJYJXUCSIGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC(=CN=C3)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2526115.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2526116.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2526117.png)
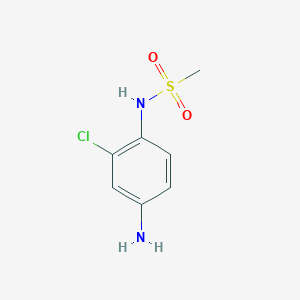
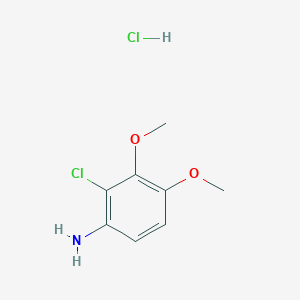

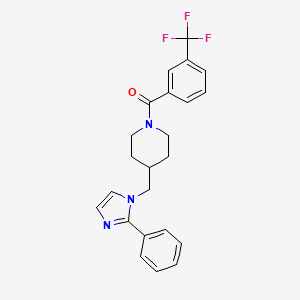
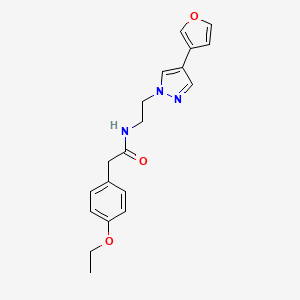

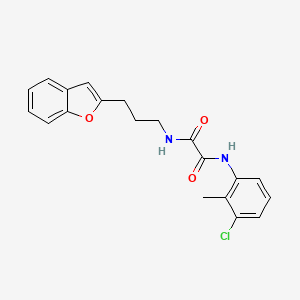
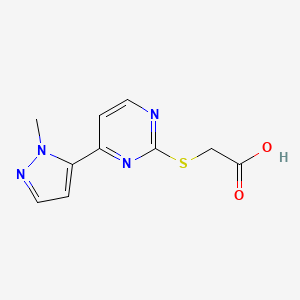
![2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2526129.png)